N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide
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Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been studied, but specific details about “N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide” are not available .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been studied .Scientific Research Applications
Synthesis and Biological Studies
Research has explored the synthesis of compounds related to N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide and their biological applications. For instance, complexes involving similar structures have been synthesized for biological activity assessments. These compounds show potential in antibacterial activities, highlighting their relevance in developing new antimicrobial agents (Alkam et al., 2015).
Antimicrobial Activity
The antimicrobial potential of derivatives has been a significant focus. Compounds synthesized from related structures have demonstrated promising antimicrobial activities, suggesting their utility in fighting bacterial infections (Bedair et al., 2006). This includes research on the synthesis of novel compounds that can serve as potential anti-tuberculosis agents, leveraging the antibacterial properties of similar chemical structures (Reddy et al., 2014).
Structural Characterization
The structural characterization of compounds related to this compound has been conducted to understand their chemical and physical properties better. Studies have detailed the crystal structure, providing insights into the molecular arrangement and potential interactions relevant to their biological activities (Raza et al., 2009).
Novel Derivatives and Applications
Researchers have explored the development of novel derivatives, investigating their biological and pharmacological potentials. This includes the synthesis of compounds with potential anti-tuberculosis properties and those showing promising activities in biological assays, indicating the broad applicability of these structures in medicinal chemistry (Straniero et al., 2023).
Mechanism of Action
Target of Action
The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Mode of Action
This compound interacts with TNF-α at a molecular level, inhibiting its function . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy, indicating a strong interaction with TNF-α .
Biochemical Pathways
The interaction of this compound with TNF-α affects the inflammatory cascade controlled by this cytokine . This leads to downstream effects such as the inhibition of angiogenesis, reduction of inflammation, and modulation of immune responses .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its anti-proliferative effects .
Result of Action
The molecular and cellular effects of this compound’s action include effective cytotoxicity against MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against these cells .
Action Environment
The synthesis of this compound and its derivatives was performed in water, an environmentally friendly solvent .
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSPHNBLQKFSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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